molecular formula C5H3F8I B6594537 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane CAS No. 1209623-58-4

1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane

Cat. No. B6594537
CAS RN: 1209623-58-4
M. Wt: 341.97 g/mol
InChI Key: VMLCHUYCGAPWOJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include other identifiers like CAS number, EC number, and synonyms .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, and reactivity .

Scientific Research Applications

Organic Synthesis Applications

"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" serves as a precursor in the synthesis of complex fluoroorganic compounds. For instance, it has been utilized in the formation of polyhalogenoallenes, which are key intermediates in the production of perfluorinated compounds. The dehydrohalogenation of 2H,2H-3-chloro-octafluoro-1-iodopentane, a related compound, leads to perfluoropenta-1,2-diene, which dimerizes to form various perfluorinated cyclobutanes and other structures under different conditions (Banks, Braithwaite, Haszeldine, & Taylor, 1968).

Catalytic Applications

In catalysis, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been investigated for their ability to act as catalysts or catalyst precursors in dehydrohalogenation reactions. This includes the transformation of alkyl halides to alkenes, showcasing the potential of fluoroalkyl-iodides in facilitating environmentally friendly synthesis processes (Kamiguchi et al., 2003).

Material Science and Polymer Chemistry

"1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" and its derivatives are critical in the development of fluorochemicals for material science applications. The synthesis of fluorinated glycidyl ethers from octafluoro pentanol derivatives, which can be further used to produce special polyurethane prepolymers, is a notable example. These materials exhibit unique properties such as resistance to solvents, oils, and atmospheric gases, making them suitable for advanced coatings and other specialized applications (Shi, 1999).

Analytical Chemistry

In analytical chemistry, "1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane" derivatives have been used to study reaction mechanisms and as reagents in the development of new analytical methods. For example, the study of ionization/dissociation processes in alkyl iodides induced by strong picosecond laser beams provides insights into the behavior of fluoroalkyl compounds under high-energy conditions (Siozos et al., 2005).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

1,1,1,2,2,5,5,5-octafluoro-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLCHUYCGAPWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F8I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672904
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane

CAS RN

1209623-58-4
Record name 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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